molecular formula C6H3BrF2 B572687 1-Bromo-2,4-difluorobenzene-d3 CAS No. 1219803-87-8

1-Bromo-2,4-difluorobenzene-d3

Cat. No.: B572687
CAS No.: 1219803-87-8
M. Wt: 196.009
InChI Key: MGHBDQZXPCTTIH-CBYSEHNBSA-N
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Description

1-Bromo-2,4-difluorobenzene-d3 is a chemical compound that undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BrF2. It has a molecular weight of 196.01 g/mol . The IUPAC name for this compound is 1-bromo-2,3,5-trideuterio-4,6-difluorobenzene .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources .

Scientific Research Applications

Organic Synthesis and Structural Studies

1-Bromo-2,4-difluorobenzene-d3 serves as a pivotal intermediate in the synthesis of various organic compounds, demonstrating the utility of halogenated benzenes in regioflexible substitution reactions. Schlosser and Heiss (2003) showcased the transformation of 1,3-difluorobenzene into a range of benzoic acids and bromobenzoic acids, illustrating the versatility of such compounds in organic synthesis. This research highlights the strategic use of halogen atoms in directing subsequent functional group transformations, a principle that can be applied to this compound derivatives (Schlosser & Heiss, 2003).

Vibrational Spectroscopy and Force Fields

The study of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene, using vibrational spectroscopy techniques like FT-IR and FT-Raman provides insight into their molecular vibrations and structural characteristics. Reddy and Rao (1994) conducted a comprehensive analysis using transferred force constants to understand the vibrational modes of such compounds. This research contributes to the understanding of molecular dynamics and the impact of halogenation on benzene rings (Reddy & Rao, 1994).

Economical Synthesis Approaches

He-ping (2005) explored cost-effective methodologies for synthesizing 1-bromo-2,4-difluorobenzene, achieving significant yields and purity. This study underscores the importance of developing efficient and scalable synthetic routes for halogenated aromatic compounds, which are crucial intermediates in pharmaceuticals, agrochemicals, and material science (He-ping, 2005).

Photodissociation and Chemical Reactions

The photodissociation behavior of bromofluorobenzenes, related to 1-bromo-2,4-difluorobenzene, has been investigated to understand the mechanisms of C-Br bond cleavage under light irradiation. Borg (2007) examined the photo-fragmentation of bromo-3,5-difluorobenzene, providing insights into the reactivity and stability of brominated aromatics under specific conditions. Such studies are relevant for understanding the environmental fate and photochemical behavior of halogenated organic compounds (Borg, 2007).

Analytical and Characterization Techniques

Liu Jian-min (2007) utilized gas chromatography-mass spectrometry (GC/MS) to analyze the products of m-difluorobenzene bromination, highlighting the selectivity and efficiency of bromination reactions. This research emphasizes the importance of advanced analytical techniques in characterizing complex mixtures and understanding chemical reaction pathways, particularly in halogenation reactions (Liu Jian-min, 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Mechanism of Action

Target of Action

It’s known that this compound is a deuterium-labeled version of 1-bromo-2,4-difluorobenzene . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within a biological system .

Mode of Action

1-Bromo-2,4-difluorobenzene-d3, being a deuterium-labeled compound, interacts with its targets in a similar manner as its non-deuterated counterpart, 1-Bromo-2,4-difluorobenzene . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect . This effect can alter the rate of chemical reactions, potentially leading to changes in the compound’s pharmacokinetic and metabolic profiles .

Biochemical Pathways

It’s known that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . This suggests that the compound may be involved in halogen-lithium exchange reactions in biochemical pathways.

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of chemical reactions .

Result of Action

As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . The resulting effects would largely depend on the specific biological system and the nature of the non-deuterated counterpart’s interaction with its targets.

Properties

IUPAC Name

1-bromo-2,3,5-trideuterio-4,6-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBDQZXPCTTIH-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])F)Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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